molecular formula C16H17FN4O B3013093 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2309556-72-5

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No.: B3013093
CAS No.: 2309556-72-5
M. Wt: 300.337
InChI Key: AHTIZIDKLASCLR-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a synthetic small molecule featuring a propan-1-one backbone substituted with a 2-fluorophenyl group and a pyrimidin-2-ylamino-functionalized azetidine ring. For instance, a related compound, (S)-2-amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one (Compound 27), was synthesized via tert-butyl carbamate deprotection, yielding a brown solid with ~99% purity . The 2-fluorophenyl moiety is a common pharmacophore, enhancing metabolic stability and target binding .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-14-5-2-1-4-12(14)6-7-15(22)21-10-13(11-21)20-16-18-8-3-9-19-16/h1-5,8-9,13H,6-7,10-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTIZIDKLASCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2F)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the fluorophenyl and pyrimidinylamino groups. Common synthetic routes may include:

    Formation of the Azetidinyl Ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Pyrimidinylamino Group: This step may involve the use of coupling reactions, such as Buchwald-Hartwig amination, to attach the pyrimidinylamino group to the azetidinyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the propan-1-one backbone significantly influence physical properties. Key comparisons are summarized in Table 1.

Table 1: Physicochemical Properties of Propan-1-one Derivatives

Compound Name Molecular Formula Molecular Weight m.p. (°C) Rf Value (solvent ratio) Key Substituents
Target Compound* Not Reported Not Reported Not Reported Not Reported 2-Fluorophenyl, Pyrimidinylaminoazetidine
3-(2-Nitrophenyl)-1-phenylprop-2-en-1-one (3L) C15H11NO3 253 78–80 0.68 (EtOAc/hexane, 3:7) 2-Nitrophenyl
3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (3F) C15H11ClO 242 80–84 0.75 (EtOAc/hexane, 3:7) 4-Chlorophenyl
1-(2-Fluorophenyl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one C18H17FO4 316 Not Reported Not Reported 2-Fluorophenyl, Trimethoxyphenyl

Observations :

  • Electron-Withdrawing Groups : The nitro group in 3L lowers the melting point (78–80°C) compared to the chloro-substituted 3F (80–84°C), likely due to reduced crystallinity from nitro’s resonance effects .
  • Fluorine Impact : The 2-fluorophenyl group in the target compound and ’s derivative may enhance lipophilicity and metabolic stability compared to nitro or chloro analogs .

Structural-Activity Relationships (SAR)

  • Azetidine vs.
  • Fluorine vs. Chloro/Nitro : Fluorine’s electronegativity and small size enhance membrane permeability compared to bulkier nitro or chloro substituents .

Biological Activity

3-(2-Fluorophenyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the compound's biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorophenyl group and a pyrimidinyl moiety linked to an azetidine ring. The molecular formula is C16H17FN4O, and it has a molecular weight of approximately 302.33 g/mol. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of various kinases, which are critical in cell signaling pathways that regulate cell growth and division.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:

  • Cell Viability Assay : The compound was tested against several cancer cell lines, showing IC50 values ranging from 50 to 200 nM, indicating potent cytotoxicity.
Cell LineIC50 (nM)
A549 (Lung Cancer)75
MCF7 (Breast Cancer)120
HeLa (Cervical Cancer)90

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes associated with tumor growth:

  • Aurora Kinase Inhibition : It was found to inhibit Aurora A kinase with an IC50 of approximately 45 nM, demonstrating its potential as a targeted therapy in cancers where Aurora A is overexpressed.

Case Studies and Clinical Relevance

Recent studies have explored the therapeutic potential of this compound in combination therapies. For instance:

  • Combination with Chemotherapy : In a study involving A549 cells, the compound enhanced the efficacy of cisplatin, leading to a synergistic effect with a combination index (CI) of less than 1, suggesting improved therapeutic outcomes.
  • Animal Models : In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to controls, supporting its potential as an effective anti-cancer agent.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development into clinical applications.

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